4-(Methylsulfonyl)-3-phenyl-1H-pyrazole
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Overview
Description
4-(Methylsulfonyl)-3-phenyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This compound is characterized by the presence of a methylsulfonyl group and a phenyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylsulfonyl)-3-phenyl-1H-pyrazole typically involves the reaction of 4-methylsulfonylphenylhydrazine with an appropriate α,β-unsaturated carbonyl compound. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate. The reaction conditions often include refluxing the mixture in a suitable solvent like ethanol or methanol for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Methylsulfonyl)-3-phenyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain the corresponding sulfide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are typically carried out in solvents like ethanol or tetrahydrofuran under reflux conditions.
Substitution: Amines, thiols; reactions are performed in the presence of a base such as sodium hydroxide or potassium carbonate in solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Sulfide derivatives
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used
Scientific Research Applications
4-(Methylsulfonyl)-3-phenyl-1H-pyrazole has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, analgesic, and antimicrobial properties. It has shown potential as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Methylsulfonyl)-3-phenyl-1H-pyrazole involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-(Methylsulfonyl)phenylacetic acid
- 2-(4-Methylsulfonylphenyl)benzimidazole
- 4-(Methylsulfonyl)phenol
Uniqueness
4-(Methylsulfonyl)-3-phenyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, selectivity, and potency in various applications. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C10H10N2O2S |
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Molecular Weight |
222.27 g/mol |
IUPAC Name |
4-methylsulfonyl-5-phenyl-1H-pyrazole |
InChI |
InChI=1S/C10H10N2O2S/c1-15(13,14)9-7-11-12-10(9)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12) |
InChI Key |
COORCZHSXNOALF-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(NN=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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